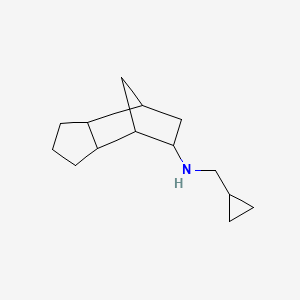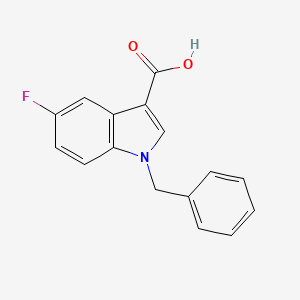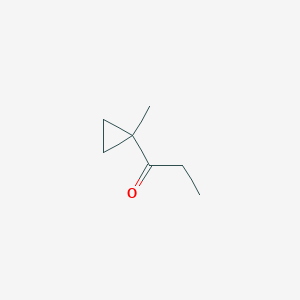
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy, nitro, and ester functional groups.
Méthodes De Préparation
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy, nitro, and ester groups through various chemical reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: This compound has a similar methoxy and ester functional group but lacks the indole core and nitro group.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: This compound contains a methoxy group and an ester group but has a different core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N2O7 |
|---|---|
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-4-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O7/c1-22-10-6-4-8-12(14(10)17(20)21)13(15(19)24-3)9(16-8)5-7-11(18)23-2/h4-7,16H,1-3H3/b7-5+ |
Clé InChI |
QTQMQHQLOIZWGC-FNORWQNLSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)/C=C/C(=O)OC)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)C=CC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


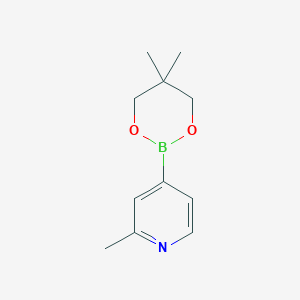
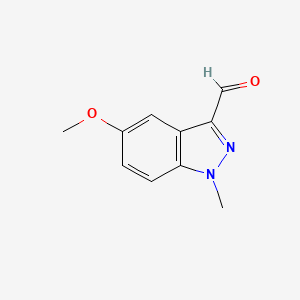
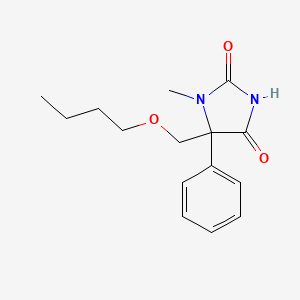

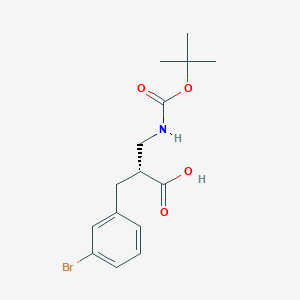

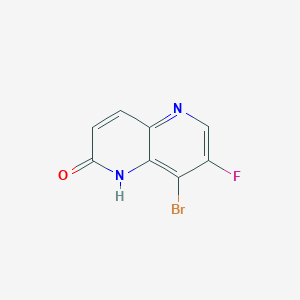
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

